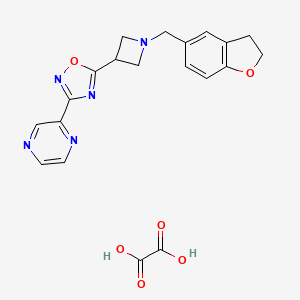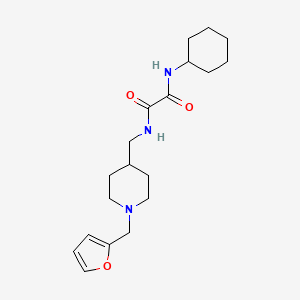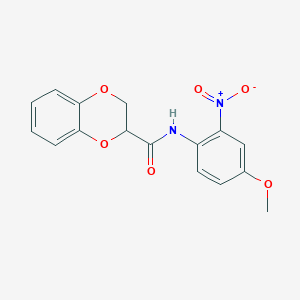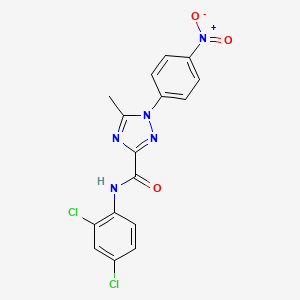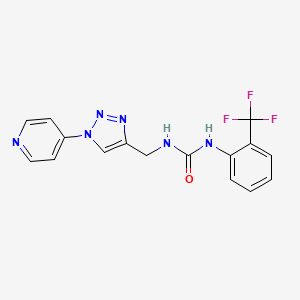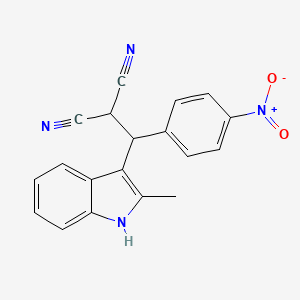amine CAS No. 1781081-28-4](/img/structure/B2544403.png)
[(3-Ethoxyoxolan-3-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various amines and their derivatives is a topic of interest in the field of organic chemistry due to their potential applications in medicinal chemistry and materials science. In the context of the compound (3-Ethoxyoxolan-3-yl)methylamine, although it is not directly mentioned in the provided papers, the methodologies described can offer insights into its possible synthetic routes. For instance, the synthesis of α- and β-methyl derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine as selective inhibitors of monoamine oxidases A and B involves the introduction of methyl groups into specific positions of the indole ring, which could be analogous to the methylation steps that might be used in synthesizing the target compound . Additionally, the synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine through the reaction of a carbazole derivative with an isoxazole in the presence of acetic acid in ethanol suggests a potential pathway for introducing the ethoxy group into the oxolane ring of the target compound .
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and interaction with other molecules. The structure of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . These techniques could similarly be applied to analyze the molecular structure of (3-Ethoxyoxolan-3-yl)methylamine, providing detailed information about its functional groups, stereochemistry, and electronic environment.
Chemical Reactions Analysis
The reactivity of amines with other compounds is a well-studied area. The reaction of 5-methylene-1,3-dioxolan-2-ones with amines to form 4-hydroxy-2-oxazolidinones demonstrates the potential for amines to participate in ring-closure reactions, which could be relevant for the synthesis or further transformation of (3-Ethoxyoxolan-3-yl)methylamine . The conditions of these reactions are influenced by the basicity of the amines, which would be an important consideration when working with the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. While the papers provided do not directly discuss the properties of (3-Ethoxyoxolan-3-yl)methylamine, they do offer insights into the properties of structurally related compounds. For example, the stability of the protecting group 4,5-bis(ethoxycarbonyl)-[1,3]dioxolan-2-yl under various conditions suggests that the ethoxy and oxolane groups in the target compound may also confer certain stability characteristics, especially in the context of protecting groups for synthetic applications .
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- Precautionary Statements : Follow safety protocols during handling and storage.
- Safety Data : Refer to Material Safety Data Sheets (MSDS) for detailed safety information.
Direcciones Futuras
Researchers should explore the following avenues:
- Investigate its biological activity and potential applications.
- Optimize synthesis methods for scalability.
- Assess its environmental impact and toxicity.
Please note that this analysis is based on available information, and further research may yield additional insights. For more detailed studies, consult peer-reviewed papers and technical documents12.
Propiedades
IUPAC Name |
1-(3-ethoxyoxolan-3-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-11-8(6-9-2)4-5-10-7-8/h9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZSHXHDKFLWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOC1)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Ethoxyoxolan-3-yl)methyl](methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)
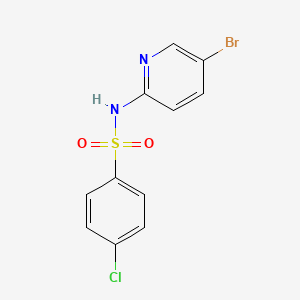
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2544326.png)
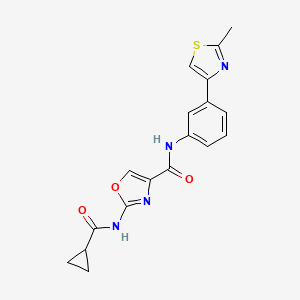
![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)
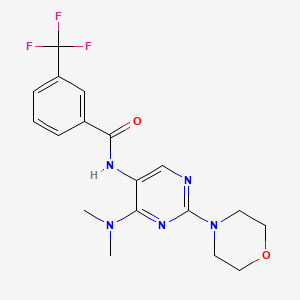
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)
